Regioisomeric Specificity: 3-Carboxylate vs. 2-Carboxylate Isosteres in Target Engagement
The 3-carboxylate regioisomer (CAS 182684-11-3) is structurally required for accessing the substitution patterns delineated in the Pi3K/Akt modulator patent family (US 8987286) [1]. The 2-carboxylate regioisomer (CAS 92663-37-1) positions the ester group at a distinct vector that fundamentally alters the geometry of substitution around the pyrimidine core. No cross-reactivity data are publicly available to suggest functional interchangeability in kinase inhibition. This regioisomeric distinction is absolute for synthesizing the precise patent-scaffold derivatives.
| Evidence Dimension | Regioisomeric identity (ester position on pyrimido[1,2-b]indazole core) |
|---|---|
| Target Compound Data | 3-carboxylate (ethyl ester at position 3 of pyrimidinone ring); PubChem CID 1474690 [2] |
| Comparator Or Baseline | 2-carboxylate regioisomer (ethyl 4-oxo-1H,4H-pyrimido[1,2-b]indazole-2-carboxylate; CAS 92663-37-1) |
| Quantified Difference | Regiochemically distinct substitution vectors; non-interchangeable in patent-restricted SAR programs (no quantitative biological comparison available). |
| Conditions | Molecular topology analysis derived from PubChem and patent structural claims. |
Why This Matters
Procurement of the 3-carboxylate regioisomer is non-negotiable for replicating or innovating within the Pi3K/Akt chemical space; the 2-carboxylate isomer leads to a different chemical series with unvalidated biological activity.
- [1] Justia Patents. (2011). Substituted pyrimido[1,2-b]indazoles and their use as modulators of the Pi3K/Akt pathway. Patent US 8987286, Formula (I) structural claims. View Source
- [2] PubChem. (2026). Compound Summary for CID 1474690: Ethyl 4-oxo-4,6-dihydropyrimido[1,2-b]indazole-3-carboxylate. National Library of Medicine. View Source
